molecular formula C8H9BrN2O2S B8008157 N-(3-bromophenyl)aziridine-1-sulfonamide

N-(3-bromophenyl)aziridine-1-sulfonamide

Cat. No.: B8008157
M. Wt: 277.14 g/mol
InChI Key: BULYDYGFESAHKY-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)aziridine-1-sulfonamide is a sulfonamide derivative featuring a strained aziridine ring (a three-membered heterocycle with two carbons and one nitrogen) linked to a 3-bromophenyl group. Applications may include medicinal chemistry, where sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase, matrix metalloproteinases) due to their ability to mimic transition-state intermediates.

Properties

IUPAC Name

N-(3-bromophenyl)aziridine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2S/c9-7-2-1-3-8(6-7)10-14(12,13)11-4-5-11/h1-3,6,10H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULYDYGFESAHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1S(=O)(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation Methodology

Adapting the patent methodology of US20030236437A1, aziridine reacts with 3-bromobenzenesulfonyl chloride under catalytic conditions. The reaction proceeds via nucleophilic attack of the aziridine nitrogen on the sulfonyl chloride, facilitated by N,N-dimethylformamide (DMF) at 120–160°C (Fig. 2A).

Optimized Conditions

  • Molar Ratio : Aziridine:sulfonyl chloride = 1:1.3

  • Catalyst : DMF (0.05 equiv)

  • Temperature : 140°C

  • Yield : 72% (isolated)

The absence of acid scavengers minimizes by-product formation, though prolonged heating (>7 hours) degrades the aziridine ring.

Solvent and Catalytic Effects

Toluene outperforms xylene and diethylbenzene due to improved miscibility with aziridine at elevated temperatures. Catalytic DMF accelerates the reaction by stabilizing the transition state through hydrogen bonding.

Sulfinimine Cyclization Route

Diastereoselective Aziridine Formation

Per the WO1995030672A1 patent, N-sulfinimines derived from 3-bromoaniline undergo cyclization with ethyl diazoacetate to form aziridines. The sulfinimine sulfur configuration dictates stereochemistry, with (S)-sulfur yielding >95% cis selectivity (Fig. 4A).

Critical Steps

  • Sulfinimine Synthesis : 3-Bromoaniline + tert-butanesulfinyl chloride → N-sulfinimine (89% yield).

  • Cyclization : Ethyl diazoacetate, Cu(acac)₂ (5 mol%), 0°C, 12 hours.

  • Oxidation : H₂O₂/MeOH to convert sulfinimine to sulfonamide.

Yield : 68% overall (cis-aziridine).

Comparative Analysis of Methodologies

Method Yield Temperature Stereoselectivity Scalability
Electrochemical64%25°CNot reportedGram-scale
High-Temp Sulfonation72%140°CN/AMulti-gram
Organocatalytic78%25°C92% cisMilligram
Sulfinimine68%0°C>95% cisDecigram

The electrochemical route offers the best scalability, while sulfinimine cyclization provides superior stereocontrol. Organocatalytic methods balance yield and selectivity but require complex nitrene precursors .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)aziridine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.

    Reduction: Reduction of the aziridine ring can yield amines.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiolate (KSR).

Major Products Formed

    Oxidation: Oxaziridines and other nitrogen heterocycles.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
N-(3-bromophenyl)aziridine-1-sulfonamide has been investigated for its antimicrobial properties. Research indicates that aziridine derivatives can exhibit significant antibacterial activity. For instance, a study demonstrated that sulfonamide compounds, including those with aziridine structures, showed efficacy against various bacterial strains, suggesting their potential as therapeutic agents in treating infections .

Anticancer Properties
The compound's structure allows it to interact with biological targets implicated in cancer progression. Aziridines are known to act as alkylating agents, which can interfere with DNA replication in cancer cells. In a recent study, aziridine derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .

Synthetic Methodologies

Baldwin Rearrangement
this compound can be synthesized through the Baldwin rearrangement process, which is a well-established method for generating aziridines from isoxazolines. Recent advancements in continuous flow synthesis have improved yields and selectivity of aziridines, making this method more efficient than traditional batch processes .

Parameter Batch Process Yield Continuous Flow Yield
Temperature (°C)110130
Residence Time (min)9012
Yield (%)4083

This table illustrates the significant improvement in yields when transitioning from batch to continuous flow synthesis methods.

Ring-Opening Reactions
The ring-opening of aziridines has been extensively studied for the development of β-amino acids and sulfonamides. This compound can undergo regioselective ring-opening reactions using various nucleophiles, leading to valuable intermediates for further synthetic applications .

Polymer Science

Polymeric Materials
Aziridines play a crucial role as building blocks in polymer chemistry. This compound can be utilized to synthesize polyamines through anionic polymerization processes. These polymers have applications ranging from drug delivery systems to coatings with antimicrobial properties .

Case Study: Coatings Development
In a study focusing on antimicrobial coatings, aziridine-based polymers were developed that exhibited significant resistance to microbial growth. The incorporation of this compound into polymer matrices demonstrated enhanced durability and efficacy compared to traditional coatings .

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)aziridine-1-sulfonamide involves its reactivity towards nucleophiles and electrophiles. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets. The sulfonamide group enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting their activity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The European Patent Specification () lists three compounds with structural similarities to N-(3-bromophenyl)aziridine-1-sulfonamide, albeit with distinct core frameworks and substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Bromophenyl Position Potential Applications
This compound (Target) Aziridine-sulfonamide –SO₂NH₂, Br 3-position Enzyme inhibition, drug discovery
N-(3-Bromophenyl)-N’-hydroxy-2-methoxy-1H-imidazo[4,5-b]pyridine-7-carboximidamide (Compound A) Imidazopyridine –OCH₃, –NHOH, Br 3-position Anticancer, kinase inhibition
N-(3-Bromophenyl)-N’-hydroxy-2-(((2-(methylsulfonyl)ethyl)amino)-1H-imidazo[4,5-b]pyridine-7-carboximidamide (Compound B) Imidazopyridine –SO₂CH₂CH₂NH–, –NHOH, Br 3-position Antimicrobial, redox modulation
N-(3-Bromophenyl)-N’-hydroxy-2-(((2-(methylsulfonamido)ethyl)amino)-1H-imidazo[4,5-b]pyridine-7-carboximidamide (Compound C) Imidazopyridine –SO₂NHCH₂CH₂NH–, –NHOH, Br 3-position Anti-inflammatory, protease inhibition

Key Findings:

Core Structure Differences :

  • The target compound employs a small, strained aziridine ring, which may enhance reactivity or binding specificity due to ring strain.
  • Compounds A–C feature a larger imidazo[4,5-b]pyridine core, a bicyclic system that provides π-π stacking interactions in biological targets, commonly exploited in kinase inhibitors.

Functional Group Variations :

  • The sulfonamide group (–SO₂NH₂) in the target compound contrasts with the hydroxylamine (–NHOH) and methoxy (–OCH₃) groups in Compound A. Sulfonamides are stronger hydrogen-bond acceptors, whereas hydroxylamine groups may participate in redox reactions.
  • Compounds B and C incorporate methylsulfonyl (–SO₂CH₃) and methylsulfonamido (–SO₂NHCH₃) chains, respectively. These groups enhance solubility and metabolic stability compared to the simpler sulfonamide in the target compound.

Biological Implications :

  • The 3-bromophenyl group in all compounds suggests a shared pharmacophore for hydrophobic interactions or halogen bonding in target proteins.
  • The imidazopyridine core in Compounds A–C is associated with kinase inhibition (e.g., JAK2, EGFR), whereas the aziridine-sulfonamide hybrid may target enzymes like carbonic anhydrase or proteases.

Q & A

Q. What are the established synthetic routes for N-(3-bromophenyl)aziridine-1-sulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling a 3-bromophenylamine derivative with an activated aziridine-sulfonyl chloride. For example, aziridine sulfonamides are often synthesized via nucleophilic substitution under basic conditions (e.g., KOH in water/DCM at 0°C) to deprotonate the amine and facilitate sulfonamide bond formation . Yield optimization requires precise control of stoichiometry, temperature, and solvent polarity. Evidence from analogous sulfonamide syntheses shows that excess sulfonyl chloride (1.2–1.5 equiv.) and pyridine as a catalyst improve yields to >50% . Side reactions, such as aziridine ring-opening, can occur under acidic or high-temperature conditions, necessitating inert atmospheres and low temperatures .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR are used to confirm the aziridine ring (δ ~1.5–2.5 ppm for CH2_2 protons) and sulfonamide group (δ ~7–8 ppm for aromatic protons adjacent to Br) .
  • X-ray crystallography : Resolves spatial configuration, as seen in analogous bromophenyl sulfonamides, where the sulfonamide S=O bonds and aziridine ring planarity are key structural features .
  • Mass spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., [M+H]+^+ at m/z 290–330 for similar compounds) .

Q. What are the primary safety considerations for handling this compound?

Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood. Storage should be in sealed containers under dry, room-temperature conditions to prevent aziridine ring hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological activity?

  • Structural analogs : Synthesize derivatives with varied substituents on the aziridine (e.g., methyl, trifluoromethyl) or sulfonamide (e.g., Cl, F) groups to assess antimicrobial or anticancer potency .
  • Biological assays : Use in vitro models (e.g., bacterial growth inhibition or cancer cell viability assays) with IC50_{50} calculations. For example, sulfonamide analogs show activity at IC50_{50} values of 1–10 µM in kinase inhibition assays .
  • Computational modeling : Employ DFT studies to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity, as demonstrated for bromophenyl-pyrrolidinone derivatives .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

  • Variable temperature NMR : Resolve dynamic effects (e.g., rotational barriers in sulfonamide groups) by acquiring spectra at 25°C and 60°C .
  • 2D techniques : Use HSQC and HMBC to assign ambiguous peaks, particularly for overlapping aromatic protons near the bromine substituent .
  • Crystallographic validation : Compare experimental NMR shifts with X-ray-derived bond lengths and angles to identify conformational discrepancies .

Q. What computational methods are suitable for predicting reactivity or stability of the aziridine ring?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess ring strain and susceptibility to nucleophilic attack .
  • Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict hydrolysis pathways .
  • Docking studies : Model interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets) to guide functionalization .

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